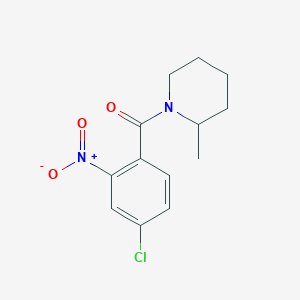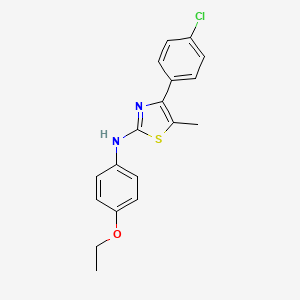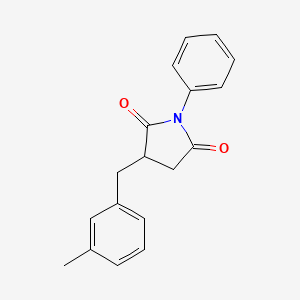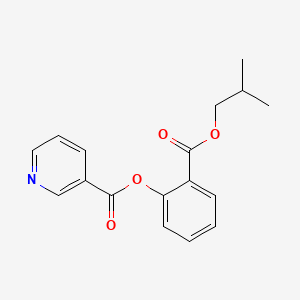
(4-CHLORO-2-NITROPHENYL)(2-METHYLPIPERIDINO)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-nitrophenyl)(2-methylpiperidino)methanone is a chemical compound with the molecular formula C13H15ClN2O3 This compound is characterized by the presence of a chloro-nitrophenyl group attached to a methanone moiety, which is further linked to a 2-methylpiperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-nitrophenyl)(2-methylpiperidino)methanone typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 2-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final compound is typically purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2-nitrophenyl)(2-methylpiperidino)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-chloro-2-aminophenyl(2-methylpiperidino)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
(4-Chloro-2-nitrophenyl)(2-methylpiperidino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-chloro-2-nitrophenyl)(2-methylpiperidino)methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the reduction product, 4-chloro-2-aminophenyl(2-methylpiperidino)methanone, may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: Another chlorinated nitrophenol with similar chemical properties.
4-Chloro-2-nitroaniline: A related compound with a nitroaniline structure.
2,6-Dichloro-4-nitrophenol: A dichlorinated derivative with distinct chemical behavior.
Uniqueness
(4-Chloro-2-nitrophenyl)(2-methylpiperidino)methanone is unique due to the presence of both a chloro-nitrophenyl group and a 2-methylpiperidine ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
(4-chloro-2-nitrophenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-9-4-2-3-7-15(9)13(17)11-6-5-10(14)8-12(11)16(18)19/h5-6,8-9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAGPLQLAUBXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(benzyloxy)-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4951596.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide](/img/structure/B4951609.png)
![4-(4-fluorophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B4951618.png)
![(Z)-3-(2,5-dimethoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4951625.png)


![N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4951656.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-2-ethylpiperidine](/img/structure/B4951664.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B4951678.png)
![[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B4951686.png)
![ethyl (2-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B4951694.png)

![1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B4951718.png)
![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4951720.png)
